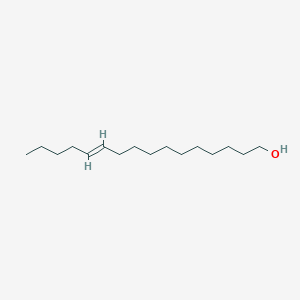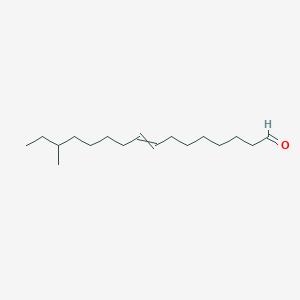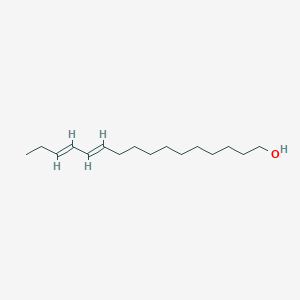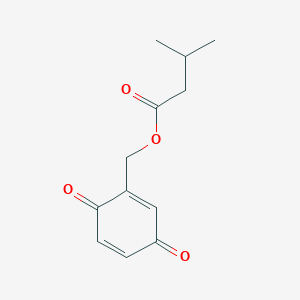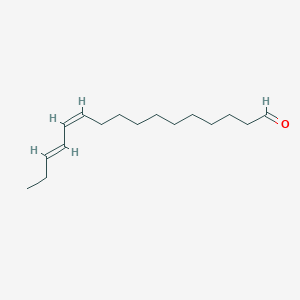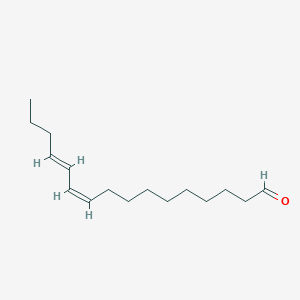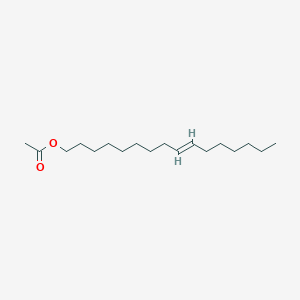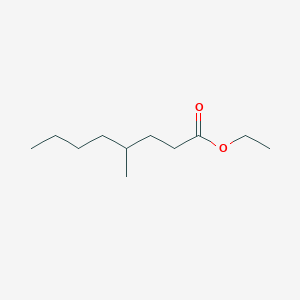![molecular formula C8H6O3 B013470 3-メチル-2H-フランキング[2,3-c]ピラン-2-オン CAS No. 857054-02-5](/img/structure/B13470.png)
3-メチル-2H-フランキング[2,3-c]ピラン-2-オン
概要
科学的研究の応用
カリキノライドは、農業、園芸、生態系回復、植物生物学、ストレス緩和など、幅広い科学研究分野において応用されています。
農業: 様々な作物の種子の発芽と苗の成長を促進し、農業生産性を向上させるために使用されています。
園芸: 観賞植物の発芽を促進し、成長と活力を向上させるために使用されます。
生態系回復: 火災の影響を受けやすい生態系の回復において重要な役割を果たし、在来植物種の発芽を促進します。
植物生物学: 種子の発芽と植物の初期発達メカニズムを研究するためのツールとして使用されます。
生化学分析
Cellular Effects
Karrikinolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the germination rate and seedling mass when applied to filter paper at a concentration of 1 μM .
Molecular Mechanism
The molecular mechanism of action of Karrikinolide is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Karrikinolide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
Karrikinolide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: カリキノライドは、糖や多糖類を含む炭水化物、特にセルロースの熱分解によって合成することができます。 このプロセスには、約180℃で植物材料を30分間加熱することが含まれ、これによりカリキン、特にカリキノライドが生成されます .
工業生産方法: 工業的な環境では、カリキノライドは通常、植物材料の熱分解から得られたバイオチャーを使用して生産されます。 バイオチャーは、商業規模の熱分解技術を使用して調製され、カリキノライドの濃度を含む化学的特性は、超高性能液体クロマトグラフィー-タンデム質量分析などの高度な分析技術を使用して定量化されます .
化学反応の分析
反応の種類: カリキノライドは、主にブテノライド化合物に特有の反応を起こします。これには以下が含まれます。
酸化: カリキノライドは、酸化されて様々な酸化誘導体になる可能性があります。
還元: 還元反応は、カリキノライドを異なる官能基を持つ還元形に変換することができます。
置換: 置換反応は、フラン環で起こり、置換されたカリキノライド誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、塩基性または酸性条件下でアミンやハロゲン化物などの求核剤を含む反応です。
主要な生成物:
作用機序
カリキノライドは、ストリゴラクトンと呼ばれるシグナルホルモンを模倣することで効果を発揮します。植物中のKARRIKIN-INSENSITIVE-2(KAI2)と呼ばれる特定の受容体タンパク質に結合します。この相互作用により、種子の発芽と植物の初期発達に関与する様々な遺伝子の活性化につながるシグナル伝達カスケードが誘発されます。 関与する分子標的と経路には、抗酸化代謝の調節とストレス関連遺伝子のアップレギュレーションが含まれます .
類似化合物:
ストリゴラクトン: これらの植物ホルモンは、カリキンと構造が似ており、種子の発芽と植物の成長に役割を果たしています。
シアン化水素: 煙に含まれるグリセロンニトリルなどの化合物は、シアン化物の放出を通じて種子の発芽を刺激することもできます。
カリキノライドの独自性: カリキノライドは、極めて低い濃度で強力な発芽促進作用を示すという点でユニークです。煙に反応する植物種を含む、幅広い植物種の種子の発芽を刺激する上で非常に効果的です。 苗の成長を促進し、環境ストレスを軽減する能力は、他の類似化合物とは異なる特徴です .
類似化合物との比較
Strigolactones: These are plant hormones that share structural similarities with karrikins and play a role in seed germination and plant development.
Cyanohydrins: Compounds such as glyceronitrile, found in smoke, can also stimulate seed germination through the release of cyanide.
Uniqueness of Karrikinolide: Karrikinolide is unique in its potent germination-promoting activity at extremely low concentrations. It is highly effective in stimulating the germination of a wide range of plant species, including those that are smoke-responsive. Its ability to promote seedling growth and mitigate environmental stress further distinguishes it from other similar compounds .
特性
IUPAC Name |
3-methylfuro[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTMAMXOAOYKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466795 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857054-02-5 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Karrikinolide (KAR1) and where is it found?
A: Karrikinolide (KAR1) is a natural butenolide compound found in the smoke of burning plant material. [, , , ] It acts as a potent seed germination stimulant for a wide range of plant species, including many found in fire-prone ecosystems. [, , , ]
Q2: How potent is Karrikinolide (KAR1) as a germination stimulant?
A: Karrikinolide (KAR1) exhibits remarkable potency, stimulating germination in sensitive species at concentrations as low as 1 ppb (part per billion), which is equivalent to 1 µg L−1 or 10−9 M. [, ] This extraordinary sensitivity highlights its potential for applications in seed-based research and ecological restoration.
Q3: What types of plants are known to respond to Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) has been shown to promote seed germination in a diverse array of plant species, encompassing a broad taxonomic range. [, , , ] While it demonstrates effectiveness across various plant families, its efficacy is not universal, and some species exhibit greater sensitivity than others. [, , , ]
Q4: Does Karrikinolide (KAR1) always stimulate germination?
A: While Karrikinolide (KAR1) is a potent germination stimulant, its effects can be influenced by various factors, including the specific plant species, its dormancy state, environmental conditions (like light and temperature), and the presence of other chemical compounds. [, , , , ]
Q5: How does the dormancy state of seeds affect their response to Karrikinolide (KAR1)?
A: The dormancy state of seeds plays a crucial role in their responsiveness to Karrikinolide (KAR1). [, , ] Seeds with deeper dormancy levels may require additional treatments or longer exposure times to elicit germination, while seeds with less dormancy may show a more immediate response. [, ] The seasonal timing of KAR1 application can impact its effectiveness, as seed dormancy levels naturally fluctuate throughout the year. []
Q6: How does the seed’s water content influence its response to Karrikinolide (KAR1)?
A: Seed water content significantly affects Karrikinolide (KAR1) sensitivity. Dry seeds without prior imbibition demonstrate the highest sensitivity. [] As seeds imbibe water, their sensitivity to KAR1 generally decreases. [] This finding suggests that applying KAR1 to dry seeds might be most effective for promoting germination. []
Q7: Does light impact how Karrikinolide (KAR1) influences seed germination?
A: Light plays a significant role in the germination response of some species to Karrikinolide (KAR1). [, ] In several instances, seeds exposed to darkness showed an enhanced germination response to KAR1 compared with those exposed to light. [] This observation suggests that light conditions during and after KAR1 treatment can modulate its efficacy.
Q8: Is Karrikinolide (KAR1) the only germination stimulant found in smoke?
A: No, Karrikinolide (KAR1) is not the sole germination stimulant present in smoke. Other compounds, such as glyceronitrile and cyanide, have been identified as germination stimulants in specific plant species. [, , , ] Notably, some species respond to glyceronitrile but not to KAR1, highlighting the complexity of smoke-derived germination cues. [, ]
Q9: Can the plant material used to generate smoke water impact germination?
A: Yes, the type of plant material used to produce smoke water can influence its efficacy in promoting germination. [] For example, smoke from alfalfa (Medicago sativa) elicited different germination responses in certain species compared to smoke from prairie hay (Festuca hallii) or wheat straw (Triticum aestivum). [] These findings suggest variations in the composition and abundance of germination-active compounds among different plant-derived smoke sources. []
Q10: What are the potential applications of Karrikinolide (KAR1) in ecological restoration?
A: Karrikinolide (KAR1) holds significant promise for ecological restoration efforts, particularly in fire-prone ecosystems. [, , ] By promoting the germination of dormant seeds, it could aid in restoring degraded landscapes and enhancing the establishment of native plant communities. [, , ]
Q11: Could Karrikinolide (KAR1) be used to control weeds?
A: While Karrikinolide (KAR1) primarily acts as a germination stimulant, there is potential for its application in weed management strategies. [, , ] By triggering the synchronous germination of weed seeds in agricultural fields, it could facilitate their targeted eradication using conventional methods, potentially reducing the reliance on herbicides. [, , ]
Q12: Are there any known inhibitors of Karrikinolide (KAR1) action on seeds?
A: Yes, Trimethylbutenolide (TMB), another compound found in smoke, has been identified as a germination inhibitor and can reduce the stimulatory effects of Karrikinolide (KAR1) on germination in some species. [, , ] This antagonistic interaction between KAR1 and TMB highlights the complexity of smoke as a source of germination cues, where the balance of stimulatory and inhibitory compounds likely influences seed responses in the post-fire environment.
Q13: What is the molecular structure of Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) is a butenolide, with the IUPAC name 3-methyl-2H-furo[2,3-c]pyran-2-one. Its molecular formula is C8H6O3. [, , ]
Q14: Are there synthetic analogues of Karrikinolide (KAR1)?
A: Yes, researchers have synthesized various analogues of Karrikinolide (KAR1) to investigate structure-activity relationships and potentially develop more effective or targeted compounds. [, , ] These synthetic efforts aim to optimize germination-promoting activity, explore potential applications in agriculture and horticulture, and elucidate the molecular mechanisms underlying KAR1 perception and signaling in plants.
Q15: Have any studies investigated the molecular mechanisms of Karrikinolide (KAR1) action?
A: Yes, research suggests that Karrikinolide (KAR1) may exert its effects on germination through complex signaling pathways that involve plant hormones like abscisic acid (ABA), auxins, and cytokinins. [, ] Studies have shown that KAR1 can alter the expression of genes associated with ABA signaling, seed dormancy, and germination processes, providing insights into the molecular basis of its action.
Q16: How stable is Karrikinolide (KAR1) in the environment?
A: While studies directly addressing the environmental persistence and degradation of Karrikinolide (KAR1) are limited, its presence in post-fire environments suggests a certain degree of stability under natural conditions. [, ] Further research is needed to fully understand its fate in the environment, including its breakdown pathways and potential impacts on soil ecosystems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



